![molecular formula C₃₃H₃₂D₉ClN₂O₉ B1141171 Lapaquistat-d9 Acetate CAS No. 1292841-28-1](/img/new.no-structure.jpg)
Lapaquistat-d9 Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lapaquistat-d9 Acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₃₂D₉ClN₂O₉ and its molecular weight is 654.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Efficacy in Hypercholesterolemia
Lapaquistat-d9 acetate has been evaluated in multiple clinical trials aimed at patients with dyslipidemia, particularly those with familial hypercholesterolemia. Key findings include:
- Phase II/III Trials : Data pooled from 12 studies involving over 6,000 patients indicated that this compound significantly reduced LDL-C levels compared to placebo . The compound was administered at various doses (25 mg, 50 mg, and 100 mg) across different studies.
- Safety Concerns : While effective in lowering cholesterol, the development of this compound was halted due to concerns about hepatotoxicity. At the 100 mg dose, there was a notable increase in alanine aminotransferase levels among patients, leading to potential liver damage .
Preclinical Studies
In animal models, particularly using WHHLMI rabbits (a model for coronary atherosclerosis), this compound demonstrated the following:
- Delayed Progression of Atherosclerosis : Treatment with this compound altered the composition of coronary plaques from unstable to stable forms by increasing collagen concentration and decreasing lipid accumulation .
- Reduction of Atheromatous Plaques : Histopathological analysis showed that the compound reduced macrophage infiltration and extracellular lipid accumulation within plaques .
Comprehensive Data Table
Study Type | Population | Dose (mg) | LDL-C Reduction (%) | Safety Concerns |
---|---|---|---|---|
Phase II/III Trials | Dyslipidemic Patients | 100 | 21.6 (monotherapy) | Hepatotoxicity noted |
Phase II/III Trials | Dyslipidemic Patients | 50 | 18.0 (with statins) | No significant hepatotoxicity |
Preclinical Study | WHHLMI Rabbits | 100-200 | Not applicable | Reduced plaque instability |
属性
CAS 编号 |
1292841-28-1 |
---|---|
分子式 |
C₃₃H₃₂D₉ClN₂O₉ |
分子量 |
654.2 |
同义词 |
1-[2-[(3R,5S)-1-[3-(Acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-2-oxo-4,1-benzoxazepin-3-yl]acetyl]-4-piperidineacetic Acid-d9; _x000B_(3R-trans)-1-[[1-[3-(acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxypheny |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。